molecular formula C15H25ClN2O2S B2551251 1-(Pentamethylbenzenesulfonyl)piperazine hydrochloride CAS No. 1052537-55-9

1-(Pentamethylbenzenesulfonyl)piperazine hydrochloride

Cat. No.: B2551251
CAS No.: 1052537-55-9
M. Wt: 332.89
InChI Key: UDCUQUDAQFSTTL-UHFFFAOYSA-N
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Description

1-(Pentamethylbenzenesulfonyl)piperazine hydrochloride is a chemical compound with the molecular formula C₁₅H₂₅ClN₂O₂S and a molecular weight of 332.89 g/mol . This compound is characterized by the presence of a piperazine ring substituted with a pentamethylbenzenesulfonyl group and a hydrochloride salt. It is primarily used in research settings and has various applications in medicinal chemistry and pharmaceutical research.

Preparation Methods

The synthesis of 1-(Pentamethylbenzenesulfonyl)piperazine hydrochloride typically involves the reaction of piperazine with pentamethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield . The resulting product is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for scale, yield, and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis may be employed to enhance efficiency and reduce reaction times .

Chemical Reactions Analysis

1-(Pentamethylbenzenesulfonyl)piperazine hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Comparison with Similar Compounds

1-(Pentamethylbenzenesulfonyl)piperazine hydrochloride can be compared to other piperazine derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions in chemical and biological systems.

Properties

IUPAC Name

1-(2,3,4,5,6-pentamethylphenyl)sulfonylpiperazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2S.ClH/c1-10-11(2)13(4)15(14(5)12(10)3)20(18,19)17-8-6-16-7-9-17;/h16H,6-9H2,1-5H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDCUQUDAQFSTTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1C)C)S(=O)(=O)N2CCNCC2)C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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